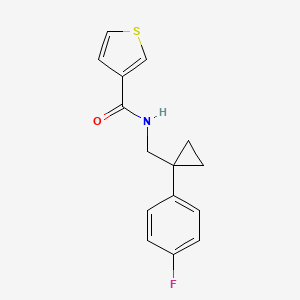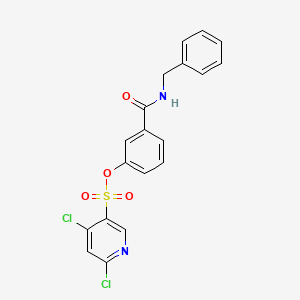
3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate, also known as DCB-B, is a chemical compound that has been widely studied for its potential in various scientific research applications. This compound is synthesized through a multistep process that involves the reaction of 3-(benzylcarbamoyl)phenylamine with 4,6-dichloropyridine-3-sulfonyl chloride. DCB-B has been shown to have a unique mechanism of action, which makes it a promising candidate for further research in the field of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate involves the inhibition of specific proteins that are involved in the regulation of cell division. 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate has been shown to target the protein Aurora A kinase, which is essential for the proper regulation of cell division. By inhibiting Aurora A kinase, 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate can induce cell cycle arrest and apoptosis in cancer cells. 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate has been shown to have anti-inflammatory effects, which makes it a promising candidate for the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate for lab experiments is its specificity. 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate targets specific proteins that are involved in the regulation of cell division, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate is its toxicity. 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate can be toxic to normal cells at high concentrations, which makes it difficult to use in vivo.
将来の方向性
There are many potential future directions for the study of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate. One possible direction is the development of more potent and selective inhibitors of Aurora A kinase. Another possible direction is the investigation of the effects of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate on other proteins that are involved in the regulation of cell division. In addition, future studies could focus on the development of new delivery methods for 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate to improve its efficacy and reduce its toxicity.
合成法
The synthesis of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate involves a multistep process that starts with the reaction of 3-(benzylcarbamoyl)phenylamine with 4,6-dichloropyridine-3-sulfonyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain the final product. This synthesis method has been optimized over the years to improve the yield and purity of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate.
科学的研究の応用
3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate has been widely studied for its potential in various scientific research applications. One of the most promising applications of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate is in the field of cancer research. Studies have shown that 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate can inhibit the growth of cancer cells by targeting specific proteins that are involved in the regulation of cell division. 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
[3-(benzylcarbamoyl)phenyl] 4,6-dichloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S/c20-16-10-18(21)22-12-17(16)28(25,26)27-15-8-4-7-14(9-15)19(24)23-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRJQUGXVXODFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OS(=O)(=O)C3=CN=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde](/img/structure/B2660101.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2660103.png)
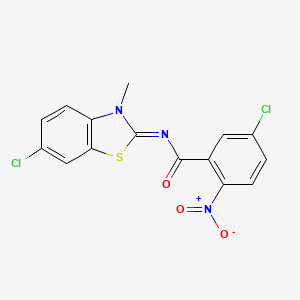
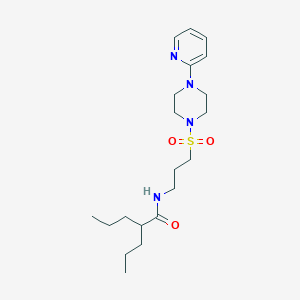
![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2660106.png)
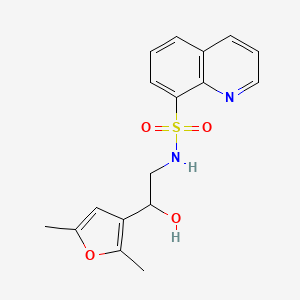


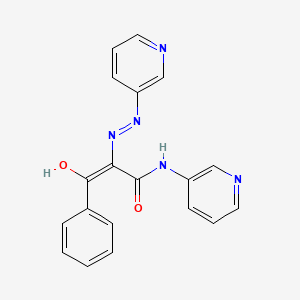
![4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride](/img/structure/B2660113.png)

![2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660115.png)
![3',6'-Dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;3',6'-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/no-structure.png)
